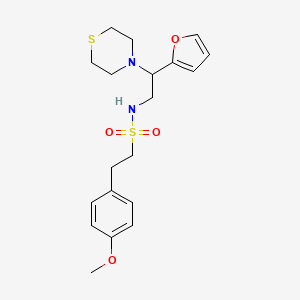

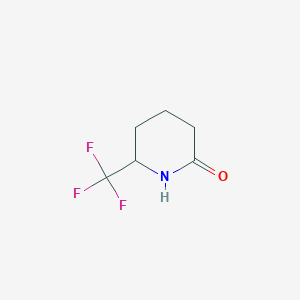

![molecular formula C17H19Cl2N5O2S2 B3017228 N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride CAS No. 1351645-85-6](/img/structure/B3017228.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The compound is of interest due to its potential antimicrobial properties, as suggested by the study of similar benzothiazole derivatives. These derivatives have been shown to exhibit moderate to good inhibition against a range of pathogenic bacterial and fungal strains .

Synthesis Analysis

The synthesis of related compounds involves the formation of triazolo-thiadiazoles and oxadiazoles from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives . Another synthesis route for a similar compound involves the coupling of 2-bromo-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with a piperazine derivative . Although the exact synthesis of the compound is not detailed in the provided papers, these methods suggest that the synthesis likely involves multiple steps, including cyclization and coupling reactions, to introduce various functional groups to the benzothiazole core.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of multiple heterocyclic rings, such as triazoles and thiadiazoles, which are known for their biological activity. The spectral characteristics of these compounds are confirmed through complex spectral studies, which include techniques such as NMR, IR, and mass spectrometry . These techniques help in elucidating the structure and confirming the presence of various substituents on the benzothiazole core.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often include cyclization and dehydrosulfurization. For instance, the synthesis of carboxamides from trichloroethyl carboxamides involves dehydrosulfurization under the influence of excess HgO, leading to the formation of triazolothiadiazole derivatives . These reactions are typically carried out in boiling solvents, such as glacial acetic acid, and yield the desired products in moderate to good yields.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the core structure. The antimicrobial activity of these compounds is assessed using serial plate dilution methods, and their efficacy is measured in terms of their inhibitory concentration against various bacterial and fungal strains . The solubility of these compounds in solvents like DMSO is also an important factor for their biological testing and application.

科学的研究の応用

Thiadiazoles as Antimicrobial Agents

Thiadiazoles have been recognized for their potential as antimicrobial agents. A study on the synthesis of quinazolinone and thiazolidinone derivatives highlighted their in vitro antibacterial and antifungal activities against various pathogens including Escherichia coli and Staphylococcus aureus, demonstrating the broad antimicrobial potential of thiadiazoles (Desai, Dodiya, & Shihora, 2011).

Thiazole Derivatives with Anti-anoxic Activity

Another study focused on the synthesis of thiazolecarboxamides with significant anti-anoxic activity, suggesting their utility in cerebral protection. These compounds, through their action on the central nervous system, could provide a therapeutic approach to conditions associated with oxygen deprivation (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).

Thiazolopyrimidines as Anti-inflammatory Agents

A recent study on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone revealed these compounds' anti-inflammatory and analgesic properties. Some derivatives exhibited high COX-2 selectivity, indicating their potential as anti-inflammatory agents with minimal side effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

1,3,4-Thiadiazoles in Synthesis

The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles through the oxidative dimerization of thioamides highlights the versatility of thiadiazoles in chemical synthesis, offering pathways to novel compounds with potential biological activities (Takikawa, Shimada, Sato, Sato, & Takizawa, 1985).

特性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-N-(2-morpholin-4-ylethyl)thiadiazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O2S2.ClH/c1-11-15(27-21-20-11)16(24)23(5-4-22-6-8-25-9-7-22)17-19-13-3-2-12(18)10-14(13)26-17;/h2-3,10H,4-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKGAFAPHCZACH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B3017145.png)

![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B3017153.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate](/img/structure/B3017154.png)

![[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B3017163.png)

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B3017166.png)

![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B3017167.png)